

An In-depth Technical Guide to (3-Bromo-2,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Bromo-2,5-difluorophenyl)methanol
Cat. No.:	B591644

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2,5-difluorophenyl)methanol, with the CAS Number 1159186-56-7, is a halogenated aromatic alcohol.^{[1][2]} Its structure, featuring a bromine atom and two fluorine atoms on a phenyl ring, makes it a valuable and versatile intermediate in various fields of chemical synthesis. The presence and positioning of the halogen atoms significantly influence the molecule's reactivity and electronic properties. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development, particularly within the pharmaceutical and materials science sectors.

Chemical and Physical Properties

(3-Bromo-2,5-difluorophenyl)methanol is typically a white powder under standard conditions. ^[1] Its key properties are summarized in the table below for easy reference. Proper storage involves keeping it at room temperature in a dry, sealed container.^[1]

Property	Value	Reference
IUPAC Name	(3-Bromo-2,5-difluorophenyl)methanol	N/A
CAS Number	1159186-56-7	[1] [2]
Molecular Formula	C ₇ H ₅ BrF ₂ O	
Molecular Weight	223.02 g/mol	
Appearance	White powder	[1]
Boiling Point	254.0 ± 35.0 °C	
Purity	98% - 99%	[1] [3]
Storage	Room temperature, dry, sealed	[1]

Experimental Protocols: Synthesis

The synthesis of **(3-Bromo-2,5-difluorophenyl)methanol** can be effectively carried out in a two-step process. The first step involves the synthesis of the precursor aldehyde, 3-Bromo-2,5-difluorobenzaldehyde, followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde

This protocol is adapted from established procedures for the synthesis of 3-bromo-2,5-difluorobenzaldehyde from 4-amino-3-bromo-2,5-difluorobenzaldehyde.

Materials:

- 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g)
- Glacial Acetic Acid (375 mL)
- 50-52% aqueous hypophosphorous acid (188 mL)
- Sodium Nitrite (NaNO₂) (6.8 g)
- Deionized Water

- Dichloromethane (CH_2Cl_2)
- 10% Sodium Hydroxide (NaOH) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ice

Procedure:

- In a suitable reaction vessel, stir a mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of glacial acetic acid until a homogeneous solution is formed.
- To this solution, add 188 mL of 50-52% aqueous hypophosphorous acid.
- Prepare a solution of 6.8 g of sodium nitrite in 38 mL of water. Cool this solution in an ice bath.
- Add the chilled sodium nitrite solution dropwise to the reaction mixture over a period of 15 minutes. Use an ice bath to maintain the reaction temperature between 15-20°C.
- After the addition is complete, remove the ice bath and continue stirring for an additional hour at room temperature.
- Pour the reaction mixture into 1 L of an ice/water slurry to precipitate the product.
- Extract the aqueous mixture with three 300 mL portions of dichloromethane.
- Combine the organic extracts and wash sequentially with water, two portions of 10% sodium hydroxide solution, and finally with two more portions of water (250 mL for each wash).
- Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to yield the crude 3-bromo-2,5-difluorobenzaldehyde. The product can be further purified by recrystallization from a mixture of diethyl ether and hexane.

Step 2: Reduction to (3-Bromo-2,5-difluorophenyl)methanol

This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

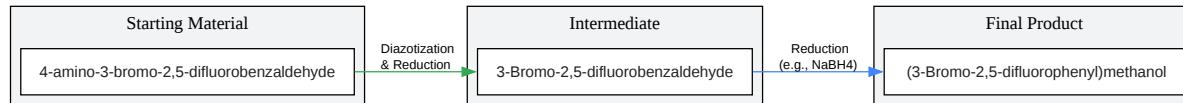
- 3-Bromo-2,5-difluorobenzaldehyde (from Step 1)
- Methanol (or Ethanol)
- Sodium Borohydride (NaBH_4)
- Deionized Water
- Diethyl Ether (or Ethyl Acetate)
- 1 M Hydrochloric Acid (HCl)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Dissolve the 3-Bromo-2,5-difluorobenzaldehyde in methanol in a round-bottom flask, and cool the solution in an ice bath to 0°C.
- Slowly add sodium borohydride to the stirred solution in small portions. The molar ratio of NaBH_4 to the aldehyde should be approximately 1:1 to 1.5:1.
- After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas will be evolved.

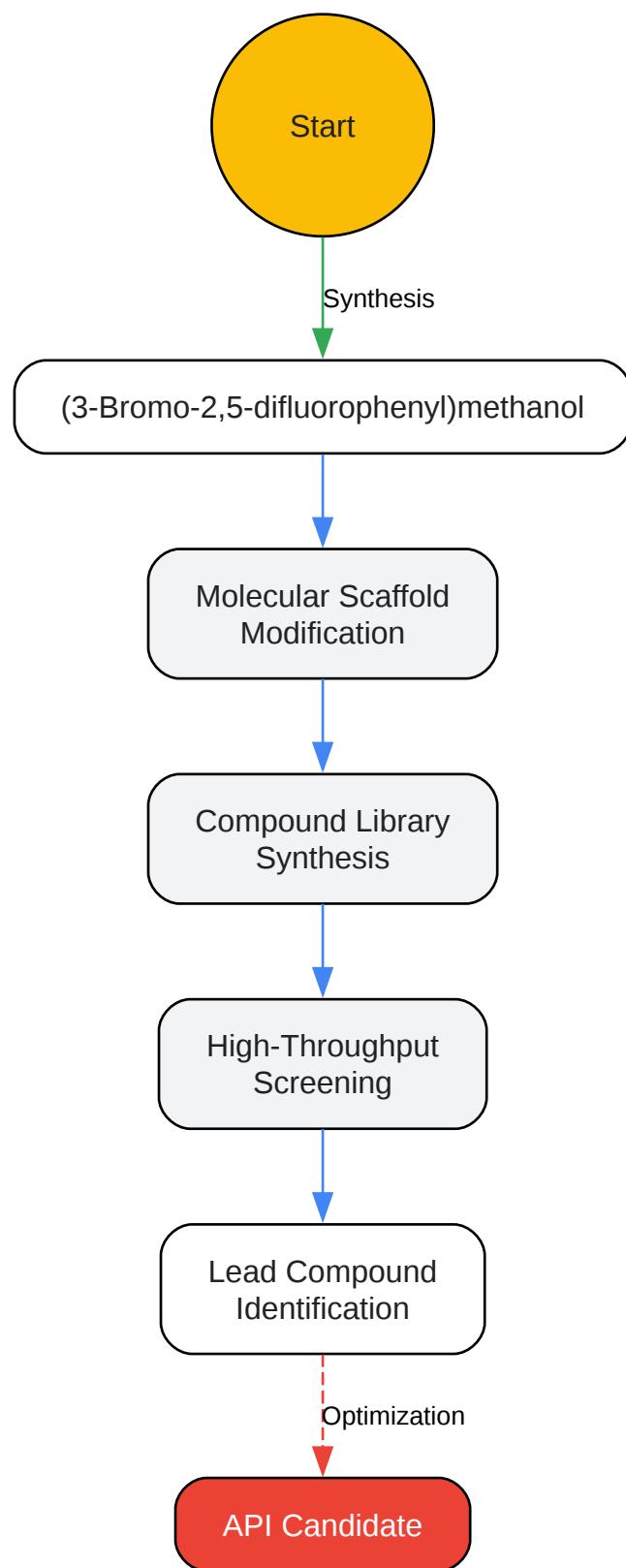
- Remove the methanol under reduced pressure.
- Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 portions).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure to yield **(3-Bromo-2,5-difluorophenyl)methanol**. The product can be purified further by column chromatography if necessary.

Applications in Research and Drug Development


(3-Bromo-2,5-difluorophenyl)methanol serves as a crucial building block in several areas of chemical innovation:

- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of complex organic molecules with potential therapeutic properties. Its structure is incorporated into active pharmaceutical ingredients (APIs) that are under investigation for treating a range of diseases.
- Agrochemicals: The compound is utilized in the production of new pesticides and herbicides. The specific arrangement of halogens can be modified to enhance the efficacy and selectivity of these agrochemical products.
- Material Science: In the field of material science, this molecule is used in the preparation of advanced materials. Its functional groups can be tailored to create liquid crystals or polymers with desired physical and electronic properties.
- Organic Synthesis: As a functionalized aromatic compound, it is a valuable reagent for exploring novel chemical reactions and synthetic pathways in research and development laboratories.

Visualizations


The following diagrams illustrate the synthetic pathway of **(3-Bromo-2,5-difluorophenyl)methanol** and its role as a key intermediate in the broader context of drug

development.

[Click to download full resolution via product page](#)

Caption: Synthetic route to **(3-Bromo-2,5-difluorophenyl)methanol**.

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-Bromo-2,5-difluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591644#iupac-name-for-3-bromo-2-5-difluorophenyl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

